2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide
Description
Properties
IUPAC Name |
2-bromo-N-[3-(morpholine-4-carbonyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O3/c14-9-12(17)15-11-3-1-2-10(8-11)13(18)16-4-6-19-7-5-16/h1-3,8H,4-7,9H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFWXRCKZNHLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation Step: Formation of N-[3-(4-morpholinylcarbonyl)phenyl]acetamide Intermediate
- Starting materials: The key aromatic amine is 3-aminophenyl morpholinylcarbonyl derivative or its precursor.
- Reagents: Acetic anhydride or similar acylating agents are used to acetylate the amine.
- Solvent and Conditions: Glacial acetic acid is commonly employed as a solvent due to its dual role as solvent and mild acid catalyst. The reaction is typically heated to 50–100 °C for 1–3 hours to ensure complete conversion.
- Outcome: This step yields the acetamide intermediate with the morpholinylcarbonyl group intact on the phenyl ring.
Bromination Step: Introduction of the Bromo Group at the Alpha Position
- Reagents: Bromine is the primary brominating agent, often used in conjunction with hydrogen peroxide as an oxidizing co-agent.
- Conditions: Bromine is added dropwise at 45–55 °C, followed by hydrogen peroxide addition at 40–55 °C. The reaction proceeds for 1–3 hours under 50–60 °C.
- Workup: After bromination, sodium bisulfite solution is used for decolorization and crystallization. The crude product is recrystallized from an ethanol-water mixture to enhance purity.
- Yield and Purity: The process achieves over 90% conversion rates for both acetylation and bromination steps, resulting in high-purity final products suitable for industrial applications.
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| Acylation | 3-aminophenyl morpholinylcarbonyl + acetic anhydride, glacial acetic acid, 55–100 °C, 1–3 h | Formation of acetamide intermediate | Use molar ratios: amine:acetic anhydride ~1:1.01–1.20 |
| Bromination | Bromine (0.6–0.7 eq), hydrogen peroxide (25–50%, 0.8–0.9 eq), 45–60 °C, 1–3 h each | Introduction of alpha-bromo group | Sodium bisulfite for decolorization; recrystallize in ethanol-water (60–95%) |
- The two-step method (acetylation followed by bromination) is preferred for its simplicity and cost-effectiveness.
- Use of glacial acetic acid as solvent in acetylation improves reaction efficiency.
- Controlled temperature ranges (50–60 °C) during bromination optimize selectivity and minimize side reactions.
- Hydrogen peroxide addition post-bromination enhances bromination efficiency and product purity.
- Sodium bisulfite treatment effectively removes residual bromine and color impurities.
- Recrystallization in aqueous ethanol yields a product with high purity and good crystallinity, facilitating downstream processing.
| Parameter | Typical Range/Value | Effect on Reaction Outcome |
|---|---|---|
| Acylation temperature | 55–100 °C | Higher temps increase rate but risk side reactions |
| Acylation time | 1–3 hours | Sufficient for complete acetylation |
| Bromination temperature | 45–60 °C | Optimal for selective alpha-bromination |
| Bromination time | 1–3 hours per addition | Ensures full conversion |
| Bromine molar ratio | 0.6–0.7 eq vs. amine | Controls degree of bromination |
| Hydrogen peroxide conc. | 25–50% | Enhances bromination efficiency |
| Sodium bisulfite conc. | 1–20% aqueous solution | Decolorizes and purifies product |
| Recrystallization solvent | Ethanol-water (60–95% ethanol) | Improves purity and crystallinity |
According to broader synthetic methodologies for morpholinone-containing compounds, protecting groups such as acetyl, benzyl, or t-butoxycarbonyl may be employed on amine functionalities to prevent side reactions during multi-step synthesis. Deprotection can be achieved under mild conditions, for example, catalytic hydrogenation for benzyl groups or acid hydrolysis for acyl groups. The choice depends on the overall synthetic scheme and desired intermediates.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in proteomics research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the morpholinylcarbonyl group play crucial roles in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key differentiating feature is the morpholinylcarbonyl group, which contrasts with substituents in analogs such as trifluoromethyl, halogens, methoxy, or heterocyclic systems. Below is a comparative analysis:
Table 1: Substituent Effects on Physicochemical Properties
*Estimated based on molecular formula.
Key Observations :
- Morpholinylcarbonyl Group: Introduces a polar, hydrogen-bond-capable moiety, likely enhancing solubility and bioavailability compared to non-polar groups like trifluoromethyl or halogens .
- Electron-Withdrawing vs. Electron-Donating Substituents : The morpholinylcarbonyl group’s electron-withdrawing nature may alter reactivity in nucleophilic substitution reactions compared to electron-donating groups (e.g., methoxy) .
- Thermal Stability : Analogs with acryloylphenyl groups (e.g., 7c–7e) exhibit higher melting points (150–167°C), suggesting that extended conjugation or rigid substituents improve thermal stability . The target compound’s morpholinylcarbonyl group may reduce crystallinity due to conformational flexibility.
Biological Activity
2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]-acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H15BrN2O3
- Molecular Weight : Approximately 327.19 g/mol
- Structure : The compound features a bromine atom and a morpholinylcarbonyl group attached to a phenyl ring, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom allows for electrophilic substitution reactions, while the morpholinylcarbonyl enhances binding affinity to biomolecules. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects such as:
- Inhibition of tumor growth
- Antimicrobial properties
- Anti-inflammatory effects
Anticancer Activity
Recent studies have highlighted the anticancer potential of morpholine derivatives, including this compound. For instance, research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines by targeting hypoxia-inducible factor 1 (HIF-1) and carbonic anhydrase, which are crucial in tumor progression and metastasis.
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | HIF-1α |
| Standard Cisplatin | 8.50 | Ovarian Cancer |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
Anti-inflammatory Effects
Studies have demonstrated that this compound can reduce inflammation markers in animal models. For example, it has been shown to decrease mRNA expression of osteoclast-specific marker genes, which are involved in bone resorption.
| Experiment | Dose (mg/kg) | Inhibition Rate (%) |
|---|---|---|
| Osteoclast Activity | 10 | 60 |
| Inflammation Model | 5 | 55 |
Research Findings
- Inhibition Studies : A study evaluating the compound's effect on vascular permeability caused by nerve growth factor (NGF) showed a high inhibition rate, indicating its potential utility in conditions like interstitial cystitis .
- Mechanistic Insights : The mechanism by which the compound exerts its anticancer effects involves inhibition of key enzymes related to tumor growth and survival pathways .
- Comparative Analysis : In comparison with standard treatments like cisplatin, the compound demonstrated comparable efficacy against ovarian cancer cell lines, suggesting it could serve as a lead compound for further drug development .
Q & A
Q. What are the recommended synthetic routes for 2-Bromo-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide, and what critical reaction conditions must be optimized?
The synthesis of this compound typically involves coupling 3-(4-morpholinylcarbonyl)aniline with bromoacetyl chloride or its derivatives. A common methodology employs carbodiimide-based coupling agents (e.g., EDC or DCC) in dichloromethane (DCM) or dimethylformamide (DMF) under inert conditions. For example, analogous amide syntheses use triethylamine (TEA) as a base to neutralize HCl byproducts, with reaction temperatures maintained at 0–5°C to minimize side reactions . Key parameters to optimize include:
- Stoichiometry : A 1:1 molar ratio of amine to bromoacetyl chloride.
- Solvent choice : Polar aprotic solvents (e.g., DCM) enhance reaction efficiency.
- Catalyst : 4-Dimethylaminopyridine (DMAP) may accelerate coupling.
Q. How can spectroscopic and crystallographic techniques validate the structural integrity of this compound?
- NMR : and NMR confirm the presence of morpholine carbonyl (C=O at ~165–170 ppm), bromoacetamide (CHBr at ~3.8–4.2 ppm), and aromatic protons (6.5–8.0 ppm).
- XRD : Single-crystal X-ray diffraction resolves dihedral angles between aromatic and morpholine rings, critical for confirming steric effects. For structurally similar acetamides, dihedral angles of ~66° between aromatic planes and hydrogen-bonding networks (N–H⋯O) are observed, stabilizing the crystal lattice .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H] at m/z ~367).
Advanced Research Questions
Q. How can computational chemistry address challenges in reaction pathway design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., AFIR) predict transition states and intermediates. For example, ICReDD integrates computational workflows to screen reaction conditions, reducing trial-and-error experimentation. Key steps include:
Conformational Sampling : Identify low-energy conformers of intermediates.
Transition State Analysis : Calculate activation barriers for bromoacetyl transfer.
Solvent Effects : Use COSMO-RS models to simulate solvent polarity impacts on reaction rates .
Example: Computational studies on analogous bromoacetamides revealed that electron-withdrawing groups on the aryl ring lower activation energy by stabilizing transition states through resonance .
Q. What strategies resolve contradictions in bioactivity data for this compound, particularly in enzyme inhibition assays?
Conflicting bioactivity data may arise from assay conditions (e.g., pH, co-solvents) or target protein conformational flexibility. Methodological solutions include:
- Dose-Response Curves : Use Hill slope analysis to distinguish specific binding from non-specific interactions.
- Molecular Dynamics (MD) Simulations : Track ligand-protein binding stability over time (e.g., RMSD <2 Å for stable complexes).
- Orthogonal Assays : Validate inhibition via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to corroborate enzymatic IC values.
For instance, MD simulations of a related bromoacetamide bound to kinase targets showed that bromine’s steric bulk disrupts ATP-binding pockets, explaining variability in IC across isoforms .
Q. How can crystallographic disorder in the morpholine ring be addressed during structural refinement?
Crystallographic disorder, common in flexible moieties like morpholine, is resolved by:
Multi-Conformer Modeling : Assign partial occupancy to alternative ring conformers.
Restraints : Apply geometric restraints (e.g., bond lengths/angles) during refinement using software like SHELXL.
Hydrogen Bond Analysis : Identify stabilizing interactions (e.g., C–H⋯O) that constrain ring orientation.
In a study of 2-(4-bromophenyl)acetamide derivatives, disorder in the morpholine ring was resolved by refining two conformers with 60:40 occupancy, validated by residual density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
